molecular formula C14H19N3 B4958108 2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole

2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole

Cat. No. B4958108
M. Wt: 229.32 g/mol
InChI Key: KQTROPRVGLIWKT-UHFFFAOYSA-N
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Description

2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole, also known as TPHB, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. TPHB is a bicyclic molecule that consists of a pyrazine and benzimidazole ring fused together. This compound has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole is not fully understood, but it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation, tumor growth, and neurodegeneration. 2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has been shown to have various biochemical and physiological effects. Studies have demonstrated that 2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole in laboratory experiments is its relatively simple synthesis method. 2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has also been found to be stable under various conditions, making it a useful tool for studying its biological effects. However, one limitation of using 2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole. One area of interest is the development of 2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-based drugs for the treatment of neurodegenerative diseases. Another potential application of 2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole is in the development of antimicrobial agents. Additionally, further studies are needed to elucidate the mechanism of action of 2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole and its potential therapeutic targets.

Synthesis Methods

Several methods have been reported for the synthesis of 2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole, including the condensation of 2-aminobenzimidazole with 1,4-dibromobutane and subsequent reduction with sodium borohydride. Another method involves the reaction of 2-aminobenzimidazole with 1,4-dibromo-2-butene in the presence of potassium carbonate and copper powder. 2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole can also be synthesized via a one-pot, three-component reaction involving 2-aminobenzimidazole, 1,4-dibromobutane, and ammonium acetate.

Scientific Research Applications

2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has been investigated for its potential therapeutic applications in various fields of research. Studies have shown that 2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole exhibits anti-inflammatory, antitumor, and antimicrobial activities. 2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has also been found to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-butyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-2-3-8-16-9-10-17-13-7-5-4-6-12(13)15-14(17)11-16/h4-7H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTROPRVGLIWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN2C(=NC3=CC=CC=C32)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole

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